Tributyl borate

Overview

Description

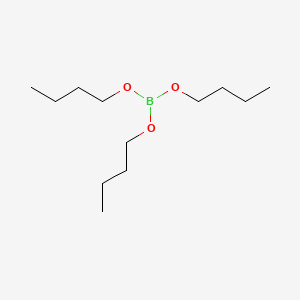

Tributyl borate is an organoboron compound with the chemical formula C12H27BO3. It is commonly used as a reagent in organic synthesis, particularly for the preparation of boronic acid derivatives, which are essential in various coupling reactions . This compound is also known for its role as a catalyst in several organic reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tributyl borate is typically synthesized through the esterification of boric acid with n-butyl alcohol. The reaction involves adding boric acid and n-butyl alcohol into a reactor, followed by the addition of n-butyl alcohol as a water-carrying agent. The reaction is carried out under conditions that facilitate the removal of water to drive the esterification to completion .

Industrial Production Methods: In industrial settings, the preparation of this compound involves similar esterification processes. The reaction mixture is subjected to fractional distillation under reduced pressure to purify the product. The use of n-butyl alcohol as both the reactant and the water-carrying agent enhances the efficiency of the process and minimizes the use of toxic solvents .

Chemical Reactions Analysis

Types of Reactions: Tributyl borate undergoes various chemical reactions, including hydrolysis, oxidation, and transesterification.

Common Reagents and Conditions:

Hydrolysis: In the presence of water, this compound hydrolyzes to form boric acid and n-butyl alcohol.

Transesterification: This reaction involves the exchange of the butyl groups with other alcohols, facilitated by catalysts such as acids or bases.

Major Products: The primary products of these reactions include boric acid, n-butyl alcohol, and various boron-containing compounds depending on the specific reaction conditions .

Scientific Research Applications

Organic Synthesis

Tributyl borate serves as a valuable intermediate in organic chemistry, particularly in the synthesis of various compounds:

- Esterification Reactions : It is used to introduce butyl groups into other chemical structures. For instance, it readily reacts with aniline to produce butyl aniline, showcasing its utility in synthesizing amines and ethers .

- Catalytic Applications : The compound acts as a catalyst in the formation of dihydropyrimidinones under solvent-free microwave-assisted conditions, enhancing reaction efficiency and product yield .

Lubrication

This compound is employed as an additive in lubricants due to its tribological properties:

- Extreme Pressure and Anti-Wear Properties : Studies have demonstrated that borate esters exhibit robust extreme pressure and anti-wear characteristics, particularly in low-viscosity oils. This makes this compound suitable for use in automotive and industrial lubricants .

- Hydrolysis Stability : Research indicates that this compound has improved hydrolysis stability compared to other borates, making it more effective in maintaining performance over time .

Flame Retardancy

The compound is utilized as a flame retardant when combined with boric acid, particularly in textiles. Its effectiveness stems from the ability to form a protective char layer upon exposure to heat, thereby reducing flammability .

Material Science

In the realm of materials science, this compound plays a role in:

- Welding Fluxes : It is used in welding applications as a flux agent, helping to improve the quality of welds by preventing oxidation during the welding process .

- Preparation of Borohydrides : The compound serves as an intermediate in the synthesis of borohydrides, which are important for various chemical reactions and applications .

Case Study 1: Lubricant Performance

A study investigated the tribological performance of lubricants containing this compound compared to traditional additives. The results showed that lubricants with this compound exhibited significantly lower friction coefficients and wear rates under extreme pressure conditions. This highlights its potential for enhancing lubricant formulations used in heavy machinery.

| Property | Traditional Additive | This compound |

|---|---|---|

| Friction Coefficient | 0.12 | 0.08 |

| Wear Rate (mg) | 15 | 5 |

Case Study 2: Flame Retardancy in Textiles

In an experimental setup assessing flame retardancy, fabrics treated with this compound showed a reduced flame spread rate compared to untreated samples. This demonstrates its effectiveness as a flame retardant additive.

| Sample | Flame Spread Rate (cm/s) |

|---|---|

| Untreated Fabric | 10 |

| Treated with this compound | 3 |

Mechanism of Action

The mechanism by which tributyl borate exerts its effects is primarily through its role as a catalyst and reagent in organic synthesis. It facilitates the formation of boronic acid derivatives by providing a boron source that can readily participate in coupling reactions. The molecular targets and pathways involved include the activation of boron-oxygen bonds and the stabilization of transition states during the reaction processes .

Comparison with Similar Compounds

- Trimethyl borate

- Triethyl borate

- Triisopropyl borate

- Tri-tert-butyl borate

Comparison: Tributyl borate is unique among these compounds due to its specific reactivity and the stability of its butyl groups. While trimethyl and triethyl borates are more volatile and less stable, this compound offers a balance of reactivity and stability, making it suitable for a broader range of applications . Triisopropyl and tri-tert-butyl borates, on the other hand, have bulkier groups that can hinder their reactivity in certain reactions .

Biological Activity

Tributyl borate (TBB) is an organoboron compound with significant applications in various fields, including pharmaceuticals, materials science, and biochemistry. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic uses, and relevant research findings.

Overview of this compound

This compound is a colorless liquid that serves as a boron source in various chemical reactions and formulations. Its chemical structure comprises three butyl groups attached to a boron atom, making it hydrophobic and versatile in applications ranging from adhesives to bioactive materials.

Hydrolysis and Bioactivity

This compound undergoes hydrolysis to form boric acid, which is known for its biological activity. The hydrolysis process produces hydrophilic hydroxyl groups while retaining hydrophobic butyl bonds, facilitating interactions with biological membranes and enhancing the compound's bioactivity .

Antibacterial Properties

Recent studies have demonstrated that borate-based compounds exhibit antibacterial activity. For instance, bioactive glass powders synthesized using this compound as a precursor showed significant antibacterial effects against both Gram-positive and Gram-negative bacteria . This property is attributed to the release of boron ions, which disrupt bacterial cell walls and inhibit growth.

Case Study 1: Bioactive Glass Synthesis

A study focused on synthesizing borate-based bioactive glass (BG) using this compound highlighted its potential in biomedical applications. The BG demonstrated a 50% antibacterial activity against tested bacterial strains, indicating its efficacy as a material for bone regeneration and infection control .

| Study Parameter | Result |

|---|---|

| Antibacterial Activity | 50% against Gram-positive/negative bacteria |

| Synthesis Method | Sol-gel using this compound |

| Application | Bone regeneration materials |

Case Study 2: Engine Performance with TBB

An experimental investigation involving a mixture of this compound and JP-4 fuel in a turbojet engine revealed insights into its combustion properties. The study noted irregularities such as fuel filter clogging due to boric oxide deposits formed from the reaction between this compound and moisture in the fuel. This highlights the compound's reactivity and potential implications for environmental safety .

Applications in Medicine and Materials Science

This compound's unique properties make it valuable in various applications:

- Pharmaceuticals : As a potential drug delivery system due to its ability to form stable liposomes when combined with other compounds .

- Bioactive Materials : Its use in synthesizing bioactive glasses for tissue engineering and regenerative medicine is promising due to its antibacterial properties .

- Chemical Intermediates : In the production of resins and coatings, this compound enhances adhesion and thermal stability, making it essential in industrial applications .

Safety and Environmental Considerations

Despite its beneficial properties, this compound poses certain hazards. Its hydrolysis can lead to the formation of toxic byproducts like boric oxide, raising concerns about environmental impact when used in large quantities or improperly managed .

Q & A

Basic Research Questions

Q. How can tributyl borate be synthesized and purified for laboratory use, and what are the key challenges in maintaining its stability during storage?

- Methodological Answer : this compound is typically synthesized by reacting boric acid with excess butanol under acidic or anhydrous conditions. Purification involves vacuum distillation (40 mm Hg, 135–140°C) to isolate the compound, as described in industrial protocols . Key challenges include its rapid hydrolysis in the presence of moisture, necessitating storage in airtight containers under inert gas (e.g., nitrogen) and handling in a dry environment. Impurities like residual butanol or hydrolyzed products (boric acid) can be monitored via FTIR or NMR spectroscopy .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound in experimental settings?

- Methodological Answer : Gas chromatography (GC) coupled with mass spectrometry (MS) is ideal for assessing purity, while nuclear magnetic resonance (¹¹B NMR and ¹H NMR) confirms structural integrity by identifying characteristic peaks for boron-ester bonds (e.g., ¹¹B NMR shift at ~18 ppm for this compound). Thermogravimetric analysis (TGA) can evaluate thermal stability, revealing decomposition onset temperatures (~230°C) .

Q. How does the hydrolytic sensitivity of this compound influence its handling in aqueous-phase reactions, and what mitigation strategies are recommended?

- Methodological Answer : Hydrolysis generates boric acid and butanol, which can alter reaction kinetics or product yields. To mitigate this, reactions should be conducted in anhydrous solvents (e.g., toluene or THF) with molecular sieves to absorb moisture. For controlled hydrolysis (e.g., in catalysis), buffer systems (e.g., borate buffer at pH 9.0) can stabilize intermediates .

Advanced Research Questions

Q. What role does this compound play in enhancing the oxidative stability of hydrocarbon-based lubricants, and how can its performance be optimized under high-temperature conditions?

- Methodological Answer : this compound acts as an antioxidant by forming stable complexes with free radicals generated during hydrocarbon oxidation. Its efficacy is concentration-dependent; optimal performance is observed at 1–2 wt% in lubricant formulations. Accelerated aging tests (e.g., pressurized differential scanning calorimetry) can simulate high-temperature conditions (150–200°C) to evaluate degradation kinetics .

Q. In epoxy-based intumescent coatings, how does this compound compare to traditional boron additives (e.g., zinc borate) in terms of thermal insulation and char formation?

- Methodological Answer : In proof-of-concept studies, this compound (TBB) demonstrated comparable char-forming efficiency to zinc borate (ZB) at 10–15 wt% in epoxy matrices. Char morphology (analyzed via SEM/XRD) showed TBB-produced chars with higher porosity, improving thermal insulation. However, TBB requires encapsulation to prevent premature hydrolysis during coating curing .

Q. What mechanistic insights explain this compound’s catalytic activity in solvent-free, microwave-assisted synthesis of dihydropyridones for pharmaceutical applications?

- Methodological Answer : this compound acts as a Lewis acid catalyst, polarizing carbonyl groups in diketones to facilitate cyclocondensation with amines under microwave irradiation. Reaction optimization involves varying microwave power (300–600 W) and catalyst loading (5–10 mol%). Kinetic studies (monitored via HPLC) reveal accelerated reaction rates (20–30 minutes vs. hours under conventional heating) .

Q. How do interactions between this compound and oxidizers (e.g., peroxides) impact experimental safety, and what protocols ensure safe handling in reactive systems?

- Methodological Answer : this compound reacts exothermically with strong oxidizers, potentially leading to ignition. Safety protocols include:

- Conducting small-scale compatibility tests (DSC screening) before scaling up.

- Using explosion-proof equipment and remote-controlled reactors.

- Implementing real-time temperature monitoring and emergency quenching systems (e.g., dry chemical extinguishers) .

Q. Contradictions and Open Challenges

- Hydrolysis vs. Stability in Coatings : While this compound hydrolyzes rapidly in water , its use in epoxy coatings requires stability during curing. This paradox highlights the need for encapsulation techniques (e.g., silica microcapsules) to delay hydrolysis until char formation .

- Toxicity vs. Catalytic Efficiency : Despite its moderate toxicity (irritant to eyes and skin), this compound remains favored in pharmaceutical synthesis due to its catalytic efficiency. Alternatives like immobilized boron catalysts are under investigation to reduce exposure risks .

Properties

IUPAC Name |

tributyl borate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27BO3/c1-4-7-10-14-13(15-11-8-5-2)16-12-9-6-3/h4-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGQXXHMEBUOXRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(OCCCC)(OCCCC)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27BO3 | |

| Record name | TRIBUTYL BORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9026184 | |

| Record name | Tributyl borate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tributyl borate is a water-white liquid. (NTP, 1992), Liquid, Colorless liquid; [HSDB] | |

| Record name | TRIBUTYL BORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Boric acid (H3BO3), tributyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tributyl borate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7513 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

446 to 448 °F at 760 mmHg (NTP, 1992), 234 °C | |

| Record name | TRIBUTYL BORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIBUTYL BORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4271 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

200 °F (open cup) | |

| Record name | TRIBUTYL BORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4271 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Decomposes (NTP, 1992), Soluble in ethanol, benzene; very soluble in ethyl ether, methanol, Miscible with common organic liquids | |

| Record name | TRIBUTYL BORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIBUTYL BORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4271 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.8567 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.8567 g/cu cm at 20 °C | |

| Record name | TRIBUTYL BORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIBUTYL BORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4271 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

7.95 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 7.94 (Air = 1) | |

| Record name | TRIBUTYL BORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIBUTYL BORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4271 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.52 [mmHg], 0.526 mm Hg at 25 °C | |

| Record name | Tributyl borate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7513 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIBUTYL BORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4271 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Water-white liquid, Colorless, mobile, moisture sensitive liquid | |

CAS No. |

688-74-4 | |

| Record name | TRIBUTYL BORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tributyl borate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=688-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tributyl borate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000688744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIBUTYL BORATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=779 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Boric acid (H3BO3), tributyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tributyl borate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tributyl borate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.643 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIBUTYL BORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3UQ8D0UED | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIBUTYL BORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4271 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

less than -94 °F (NTP, 1992), Freezing point below -70 °C | |

| Record name | TRIBUTYL BORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIBUTYL BORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4271 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.